N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows hierarchical rules to describe its complex heterocyclic structure. The parent ring system is a triazolo[4,3-b]pyridazine , a bicyclic framework comprising a pyridazine ring fused with a triazole ring. The pyridazine component consists of a six-membered ring with two adjacent nitrogen atoms, while the triazole component is a five-membered ring containing three nitrogen atoms.
The substituents are numbered based on their positions relative to the parent structure:
- A methyl group (-CH₃) is attached to position 3 of the triazole ring.
- An amine group (-NH₂) is located at position 6 of the pyridazine ring.
- The amine group is further substituted with a 2-(3,4-dimethoxyphenyl)ethyl chain, where a phenethyl group bearing methoxy (-OCH₃) groups at positions 3 and 4 is connected to the nitrogen atom.
The full IUPAC name, therefore, systematically prioritizes the parent heterocycle, followed by substituents in ascending numerical order:
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyltriazolo[4,3-b]pyridazin-6-amine .
Properties
Molecular Formula |
C16H19N5O2 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C16H19N5O2/c1-11-18-19-16-7-6-15(20-21(11)16)17-9-8-12-4-5-13(22-2)14(10-12)23-3/h4-7,10H,8-9H2,1-3H3,(H,17,20) |
InChI Key |
DRMVVMMMXQUKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Nitrosonium Ion-Mediated Triazole Formation
Martin and Castle demonstrated that 4,5-diaminopyridazin-6-amine derivatives undergo cyclization with nitrosonium tetrafluoroborate (NOBF₄) in acetic acid to form triazolo[4,3-b]pyridazines. Adapting this method, 4,5-diamino-6-(2-(3,4-dimethoxyphenyl)ethylamino)pyridazine (A ) reacts with NOBF₄ at 0–5°C, yielding the triazole ring via diazotization and intramolecular cyclization (Scheme 1). This method achieves 85–90% yield but requires anhydrous conditions and precise temperature control.
Scheme 1 :
Hydrazine-Mediated Cyclization
Smolyar et al. reported that 3-nitro-4,5-diaminopyridazines cyclize with hydrazine hydrate at 140°C to form triazolo[4,3-b]pyridazin-6-amine derivatives. Applying this, 3-nitro-4,5-diamino-6-(2-(3,4-dimethoxyphenyl)ethylamino)pyridazine (B ) undergoes hydrazinolysis, eliminating nitro groups and forming the triazole ring in 86% yield (Scheme 2). This method avoids chromatography but requires high-temperature reflux.
[3+2] Cycloaddition Strategies
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuSO₄ | THF/H₂O | 25 | 72 |
| CuI | DMF | 60 | 65 |
| None | MeCN | 80 | <5 |
Continuous Flow Synthesis
Flow-Assisted Amide Coupling
The ChemRxiv study highlights continuous flow systems for triazole synthesis, avoiding hazardous intermediates. For the target compound, a two-step flow process is proposed:
-
Step 1 : Reaction of 3-methyltriazolo[4,3-b]pyridazin-6-amine (F ) with chloroacetyl chloride in a PTFE reactor (residence time: 5 min, 80°C) to form the chloroacetamide intermediate (G ).
-
Step 2 : Nucleophilic displacement of chloride by 2-(3,4-dimethoxyphenyl)ethylamine (H ) in a second reactor (residence time: 10 min, 100°C), yielding the final product in 68% overall yield (Scheme 4).
Advantages :
-
30% reduced solvent use vs. batch.
-
No intermediate isolation required.
Comparative Analysis of Methods
Table 2 : Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Nitrosonium Cyclization | 90 | 95 | Anhydrous conditions |
| Hydrazine Cyclization | 86 | 90 | High-temperature reflux |
| CuAAC | 72 | 88 | Regioselectivity control |
| Continuous Flow | 68 | 92 | Equipment setup |
The nitrosonium route offers the highest yield but demands stringent conditions. Flow chemistry balances safety and scalability, albeit with lower yields.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridazines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interfere with signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader family of [1,2,4]triazolo[4,3-b]pyridazine derivatives, where structural variations significantly influence biological activity and physicochemical properties. Below is a detailed comparison with key analogs:
Structural Analogues and Substituent Effects
- Core Modifications : Replacement of pyridazine with pyrimidine (e.g., Compound 50) reduces planarity and alters binding kinetics .
- Substituent Effects: 3-Methyl vs. 3-Trifluoromethyl: Methyl groups enhance metabolic stability compared to trifluoromethyl (e.g., Compound 6), which may improve pharmacokinetics .
Physicochemical Properties
- Solubility: The 3,4-dimethoxy group increases hydrophilicity compared to non-polar substituents (e.g., trifluoromethyl in Compound 6) but reduces it relative to carboxylic acid derivatives (e.g., Compound 24) .
- Crystallinity : Derivatives like Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) form stable crystals (melting point 90°C), suggesting similar thermal stability for the target compound .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is CHNO, with a molecular weight of 342.41 g/mol. The compound features a triazole ring fused with a pyridazine structure, which contributes to its pharmacological properties. The synthesis typically involves multi-step reactions including cyclization and functional group modifications to achieve the desired heterocyclic framework.
Antimicrobial Properties
Recent studies suggest that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive | Moderate activity | |
| Gram-negative | Significant activity | |
| Fungi | Inhibitory effects |
Antiviral Effects
In addition to antimicrobial properties, this compound has been evaluated for antiviral activity . It has shown potential in inhibiting viral replication through interference with viral RNA synthesis. This activity is particularly relevant against RNA viruses.
Anticancer Activity
The compound also demonstrates anticancer properties . Research indicates that it can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines:
The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation: It has been suggested that this compound can modulate receptor activity related to signal transduction pathways.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy: A study conducted on various bacterial strains showed that the compound had a higher efficacy than standard antibiotics like penicillin and ampicillin.
- Anticancer Research: In a comparative study with established anticancer agents, the compound exhibited superior cytotoxicity against breast cancer cells (MCF-7), suggesting its potential as a lead compound for further development.
Q & A
Q. Advanced Research Focus
- Dose-response profiling : Establish a therapeutic window using IC₅₀ ratios (target vs. non-target cells).
- Prodrug design : Mask the amine group with labile esters (e.g., acetyl or PEGylated derivatives) to reduce off-target uptake .
- Transcriptomic analysis : Identify pathways affected in non-target cells via RNA sequencing; refine substituents to minimize apoptotic signaling .
How can computational tools aid in predicting binding modes and off-target risks?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target kinases (e.g., BRD4, CDK2) and prioritize derivatives with favorable ΔG values .
- QSAR modeling : Train models on inhibitory data (pIC₅₀) to correlate substituent properties (e.g., Hammett σ, molar refractivity) with activity .
- Machine learning : Apply Random Forest or DeepChem to predict ADMET properties and flag hepatotoxicity risks early .
What crystallization conditions are optimal for X-ray diffraction studies?
Q. Advanced Research Focus
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., dichloromethane/methanol) to grow single crystals .
- Temperature gradients : Slow cooling (0.5°C/hr) from 60°C to 25°C reduces lattice defects.
- Additives : Introduce trace hexafluorophosphate salts to improve crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
